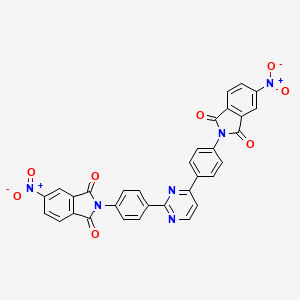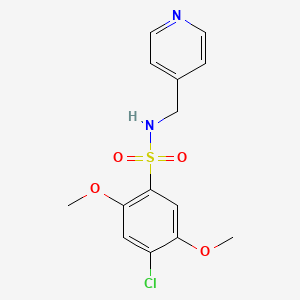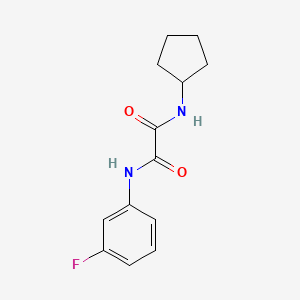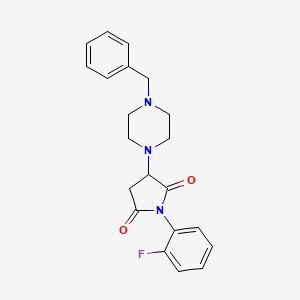
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), commonly referred to as PPD, is a chemical compound that has been used in scientific research for various purposes, including as a fluorescent dye, a DNA intercalator, and a photosensitizer. In
Wirkmechanismus
The precise mechanism of action of PPD is not fully understood. However, it is known to interact with DNA and RNA molecules, either by intercalating between base pairs or by binding to specific regions of the nucleic acid chains. This can result in the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis.
Biochemical and Physiological Effects
PPD has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. PPD has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. However, its effects on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. Its fluorescent properties make it useful for labeling and detecting DNA and RNA molecules. However, PPD also has some limitations. Its mechanism of action is not well understood, and its effects on normal cells and tissues are not well characterized. Additionally, its use as a photosensitizer in photodynamic therapy requires careful optimization of the light source and dosage.
Zukünftige Richtungen
There are several potential future directions for the use of PPD in scientific research. One area of interest is the development of PPD derivatives with improved properties, such as increased selectivity for cancer cells or enhanced fluorescence. Another area of interest is the study of PPD's effects on different types of cancer and normal cells, in order to better understand its mechanism of action and potential therapeutic applications. Finally, the use of PPD in combination with other drugs or treatments, such as chemotherapy or immunotherapy, may also be explored.
Synthesemethoden
PPD can be synthesized through a multi-step process involving the reaction of 4-nitrophthalic anhydride with 2,4-diaminopyrimidine in the presence of a catalyst, followed by the reaction of the resulting intermediate with 5-nitroisatin. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
PPD has been widely used in scientific research due to its unique properties. It can be used as a fluorescent dye to label DNA and RNA molecules, allowing for their visualization and detection. PPD can also intercalate into DNA, disrupting its structure and inhibiting its replication. Additionally, PPD has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the activation of a photosensitive drug by light.
Eigenschaften
IUPAC Name |
5-nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N6O8/c39-29-23-11-9-21(37(43)44)15-25(23)31(41)35(29)19-5-1-17(2-6-19)27-13-14-33-28(34-27)18-3-7-20(8-4-18)36-30(40)24-12-10-22(38(45)46)16-26(24)32(36)42/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAZLZNJVVBDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])N6C(=O)C7=C(C6=O)C=C(C=C7)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)

![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)


![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)
![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)
![5-(1-naphthyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5064614.png)